molecular formula C23H26N4O2S2 B2940447 4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-46-7

4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2940447
CAS No.: 392296-46-7
M. Wt: 454.61
InChI Key: QWSZSSZTHNVPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(tert-butyl)-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group and a benzamide moiety bearing a tert-butyl group. This structure combines hydrophobic (tert-butyl) and electron-donating (3,5-dimethylphenyl) substituents, which may enhance binding to biological targets such as enzymes or receptors. The thiadiazole ring system is known for its bioisosteric properties, often contributing to antimicrobial, antitumor, or anti-inflammatory activities .

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c1-14-10-15(2)12-18(11-14)24-19(28)13-30-22-27-26-21(31-22)25-20(29)16-6-8-17(9-7-16)23(3,4)5/h6-12H,13H2,1-5H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSZSSZTHNVPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to the 1,3,4-thiadiazole family, a class widely explored for drug development. Key analogs include:

Compound Name/ID Key Substituents Biological Activity Synthesis Yield/Notes Reference
Target Compound tert-butyl, 3,5-dimethylphenyl, thioether-acetamide Under investigation Not specified
N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (15o) 3,5-dichlorobenzyl, quinazoline-thioacetamide Antitumor (in vitro) 66.1% yield, mp 244–245 °C [1]
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Isoxazole, pyrimidinylamino Anticancer, antiviral Patent-based synthesis [2]
N-[2-(methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazole, methylphenylamino Platelet aggregation inhibition Structural diversity in patent claims [2]
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-dimethylphenyl, methylsulfanyl benzylidene Crystallographically characterized Planar structure, hydrogen bonding [5]

Key Observations:

  • Bioactivity : Analogs with electron-withdrawing groups (e.g., 3,5-dichlorobenzyl in 15o) show antitumor activity, while electron-donating groups (e.g., 3,5-dimethylphenyl in the target compound) may favor receptor binding due to planarity and π-π stacking .

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s melting point is unspecified, but analogs range from 244–245 °C (15o) to 408 K (), suggesting thermal stability typical of thiadiazoles .
  • Spectroscopic Data : IR peaks for thiadiazoles (e.g., 1688 cm⁻¹ for C=O in 15o) align with the target’s expected acetamide and benzamide carbonyl stretches .
  • Planarity : ’s crystallographic data reveals planar thiadiazole cores, which may enhance intermolecular interactions in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.